LigX O-Demethylase Specificity for DDVA
The DDVA O-demethylase (LigX) from Sphingobium sp. SYK-6 is functionally specific to the biphenyl dimer DDVA, with no detectable activity on the closely related monomers vanillate or syringate . This enzymatic discrimination is a critical differentiator: researchers studying monomer catabolism cannot use LigX as a proxy, and conversely, DDVA cannot be replaced by vanillate when probing the biphenyl-specific degradation pathway.
| Evidence Dimension | Enzyme Activity (Substrate Specificity) |
|---|---|
| Target Compound Data | Active (Km = 63.5 μM, kcat = 6.1 s⁻¹) |
| Comparator Or Baseline | Vanillate: Not a substrate (no activity); Syringate: Not a substrate (no activity) |
| Quantified Difference | LigX activity is exclusive to DDVA; zero detectable turnover with vanillate or syringate . |
| Conditions | Sphingobium sp. SYK-6 cell extracts; purified three-component LigX enzyme system; assayed via O-demethylation activity. |
Why This Matters
This exclusive substrate specificity ensures that DDVA is the only compound that can accurately probe the 5–5' biphenyl catabolic pathway; substitution with vanillate or syringate yields false-negative results for LigX-dependent assays.
- [1] Yoshikata, T., Suzuki, K., Kamimura, N., et al. Coexistence of Two Different O Demethylation Systems in Lignin Metabolism by Sphingomonas paucimobilis SYK-6: Cloning and Sequencing of the Lignin Biphenyl-Specific O-Demethylase (LigX) Gene. Appl. Environ. Microbiol. 2000, 66(6), 2487-2492. View Source
- [2] Rhea Database. RHEA:57011. 5,5'-dehydrodivanillate O-demethylase reaction. Annotated from: Yoshikata, T., et al. Appl. Environ. Microbiol. 2014, 80, 7142-7153. View Source
